rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by its cyclopentane ring with a hydroxyl group and a carboxylate ester group in a specific stereochemical configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the cyclopentane ring.
Esterification: Formation of the carboxylate ester group at the 1-position.
Common reagents used in these reactions include oxidizing agents for hydroxylation and esterification reagents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic substitution reactions using reagents like halides or amines.
Major Products
The major products formed from these reactions include various cyclopentane derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate, cis
- Rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate, cis
- Rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate, trans
Uniqueness
Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
933-92-6 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.